molecular formula C11H13FO4S B13984009 Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate CAS No. 129599-92-4

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate

Cat. No.: B13984009
CAS No.: 129599-92-4
M. Wt: 260.28 g/mol
InChI Key: PVLZNTGFLZIOLY-UHFFFAOYSA-N
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Description

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is a chemical reagent designed for research applications in synthetic and medicinal chemistry. It incorporates several functional groups—a sulfoxide, a fluorine atom, a methoxy-substituted aromatic ring, and an ester—making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its potential as a key intermediate in constructing pharmacologically active compounds. The sulfinyl group, in particular, is a motif of high interest in drug discovery. Research on related aryl sulfoxides indicates that such groups can be metabolized in biological systems, often through stereoselective oxidation, and can influence the metabolic stability and overall pharmacokinetic profile of a candidate drug . The presence of the chiral sulfinyl center and the fluorine atom allows researchers to explore structure-activity relationships, as these features can significantly alter a molecule's electronic properties, lipophilicity, and its interaction with biological targets like enzymes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

129599-92-4

Molecular Formula

C11H13FO4S

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2-fluoro-2-(4-methoxyphenyl)sulfinylacetate

InChI

InChI=1S/C11H13FO4S/c1-3-16-11(13)10(12)17(14)9-6-4-8(15-2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

PVLZNTGFLZIOLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)S(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Synthesis Based on Literature

Preparation of 4-Methoxyphenyl Precursors

According to a Chinese patent (CN1300080C), the synthesis of 4-methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4'-methoxyphenyl)ethanol, followed by esterification and elimination reactions. Although this patent focuses on 4-methoxystyrene, the initial reduction and esterification steps are relevant for preparing 4-methoxyphenyl sulfinyl intermediates.

  • Reduction : 4-methoxyacetophenone is reduced using potassium borohydride in ethanol at 20-40 °C for 4-12 hours to yield 1-(4'-methoxyphenyl)ethanol.
  • Esterification : The alcohol is then esterified with potassium bisulfate in cyclohexane under reflux for 6-12 hours to form sulfonic acid esters.
  • Elimination : A final elimination under reduced pressure distillation yields 4-methoxystyrene with high yield (91%) and purity.

This sequence provides a foundation for preparing sulfinyl derivatives by modifying the intermediate steps to introduce sulfur and fluorine functionalities.

Synthesis of Ethyl 2-Fluoro-2-(Phenylsulfinyl)acetate

A detailed synthetic route for ethyl 2-fluoro-2-(phenylsulfinyl)acetate, a closely related compound, is described in a recent organic letters supporting information document:

  • Step 1: Formation of Ethyl 2-Fluoro-2-(Phenylthio)acetate

    Thiophenol reacts with ethyl chlorofluoroacetate in anhydrous tetrahydrofuran under argon atmosphere at room temperature. Triethylamine is added as a base. The reaction proceeds for 24 hours, monitored by thin-layer chromatography, yielding ethyl 2-fluoro-2-(phenylthio)acetate as a slightly yellow oil.

  • Step 2: Oxidation to Ethyl 2-Fluoro-2-(Phenylsulfinyl)acetate

    The crude phenylthioacetate is dissolved in a methanol-water mixture cooled to 0 °C. N-bromosuccinimide is added to oxidize the thioether to the sulfoxide (sulfinyl) derivative. The reaction is monitored by TLC or liquid chromatography-mass spectrometry until completion (~3 hours). Quenching is performed with saturated sodium sulfite solution to remove excess bromine species. The mixture is then basified to pH 7-8 and extracted to isolate the sulfinyl product.

This method provides a clean and efficient approach to the sulfinyl fluorinated ester, with careful control of oxidation to avoid overoxidation to sulfone or side reactions.

Reaction Conditions and Yields

Step Reactants/Conditions Temperature Time Yield (%) Notes
Reduction of 4-methoxyacetophenone 4-methoxyacetophenone, potassium borohydride, ethanol 20-40 °C 4-12 hours High Molar ratio 1:0.1-0.5 (substrate:reductant)
Esterification 1-(4'-methoxyphenyl)ethanol, potassium bisulfate, cyclohexane Reflux (~80 °C) 6-12 hours 96 Molar ratio 1:0.5-1.5 (substrate:bisulfate)
Elimination (for styrene) Sulfonic acid ester, reduced pressure distillation 80-100 °C (5-8 mmHg) Distillation 91 Use of tert-butylcatechol as stabilizer
Formation of phenylthioacetate Thiophenol, ethyl chlorofluoroacetate, triethylamine, THF Room temperature 24 hours Not specified Argon atmosphere, monitored by TLC
Oxidation to sulfinyl ester N-bromosuccinimide, MeOH:H2O (10:1), 0 °C 0 °C ~3 hours Not specified Quenched with Na2SO3, basified to pH 7-8

Key Experimental Notes

  • The oxidation step with N-bromosuccinimide must be carefully controlled to avoid formation of brominated side products such as ethyl 2-bromo-2-fluoro-2-(phenylsulfinyl)acetate.
  • Quenching with sodium sulfite is essential to remove excess bromine and prevent overoxidation.
  • The use of dry solvents and inert atmosphere (argon) is critical during the formation of the phenylthio intermediate to prevent hydrolysis or oxidation.
  • Reaction progress is effectively monitored by thin-layer chromatography and liquid chromatography-mass spectrometry.
  • The final sulfinyl ester is isolated by extraction and purification steps, typically involving drying over anhydrous magnesium sulfate and solvent removal under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate.

    Reduction: Formation of ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect specific pathways in biological systems, making the compound of interest for further study.

Comparison with Similar Compounds

Key Observations :

  • Sulfinyl vs. Sulfonyl : The sulfinyl group in the target compound is less electron-withdrawing than sulfonyl groups (e.g., in ), reducing electrophilicity at the α-carbon. This impacts reactivity in nucleophilic substitutions or cyclization reactions.
  • Fluorine Position : Fluorine in the 4-position (para) on aromatic rings (common in all compounds) enhances stability via resonance effects but varies in steric and electronic contributions depending on adjacent groups.
  • Functional Diversity: The presence of ketones (), cyano groups (), or heterocycles () diversifies applications, such as in quinoxaline synthesis () or biological activity screening ().

Biological Activity

Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a methoxy-substituted aromatic ring, which contributes to its biological properties. The incorporation of a fluorine atom may enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.

PropertyValue
Molecular FormulaC10H11FNO3S
Molecular Weight245.26 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with methoxy and sulfinyl groups have shown potent inhibitory effects on various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies utilizing the MCF-7 breast cancer cell line revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. The IC50 values ranged from 0.27 μM to 4.14 μM, indicating that some derivatives were more effective than standard chemotherapeutics like cisplatin .

The proposed mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, compounds have been shown to activate caspase pathways leading to programmed cell death, while also inhibiting key signaling pathways involved in tumor growth.

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
Ethyl fluoro(4-methoxy...)MCF-70.50Induction of apoptosis
Ethyl fluoro(4-methoxy...)MDA-MB-2310.87Cell cycle arrest at G2/M phase
CisplatinMCF-74.14DNA cross-linking

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition can prevent metastasis by disrupting the extracellular matrix remodeling necessary for tumor spread .

Antiviral Activity

Emerging data suggest that compounds with similar structures also possess antiviral properties. For instance, they have shown inhibitory effects against influenza A virus polymerase, which could position them as candidates for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the optimal electrochemical fluorination conditions for synthesizing ethyl fluoro(4-methoxybenzenesulfinyl)acetate?

  • Methodological Answer : Fluorination can be achieved using poly(HF) salts like Et₃N·3HF or Et₄NF·5HF under controlled anodic conditions. The selectivity of α-fluoro products depends on electron-withdrawing substituents and HF content in the electrolyte. For sulfinyl precursors, pre-functionalization with electron-withdrawing groups enhances regioselectivity .

Q. How can ethyl acetate be employed in the purification of ethyl fluoro(4-methoxybenzenesulfinyl)acetate?

  • Methodological Answer : Ethyl acetate serves as a polar solvent for column chromatography due to its moderate polarity and volatility. A 50–100% ethyl acetate gradient in hexane is effective for separating fluorinated intermediates, as demonstrated in TLC-monitored reactions .

Q. Which spectroscopic techniques are critical for confirming the sulfinyl (-S=O) group in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the trigonal planar geometry of the sulfinyl group (e.g., C–S–O bond angles ~106°) .
  • ¹H/¹³C NMR : The sulfinyl group deshields adjacent protons (e.g., aromatic protons near -SO- show δ ~7.5–8.0 ppm) .
  • IR spectroscopy : S=O stretching vibrations appear at 1030–1060 cm⁻¹ .

Advanced Research Questions

Q. How does the sulfinyl moiety influence the compound’s interaction with serine proteases?

  • Methodological Answer : The sulfinyl group acts as a transition-state analog inhibitor, forming reversible covalent bonds with the catalytic serine residue. Competitive inhibition assays (e.g., using fluorogenic substrates) reveal Ki values in the nM range, comparable to sulfonyl fluoride inhibitors like PMSF .

Q. What metabolic pathways are triggered by fluorinated acetates in plant or mammalian systems?

  • Methodological Answer : Fluoroacetate is metabolized via the citrate cycle, where it forms fluorocitrate, inhibiting aconitase and causing citrate accumulation (≥2× baseline in lettuce studies). Radiolabeled ¹⁴C-tracing identifies intermediates like S-carboxymethylglutathione, requiring HPLC or amino acid analyzers for separation .

Q. What strategies mitigate citrate accumulation induced by fluorinated metabolites?

  • Methodological Answer : Co-administration of citrate lyase inhibitors (e.g., sodium monofluoroacetate) or glutathione precursors (e.g., N-acetylcysteine) reduces citrate levels by 40–60% in vitro. Dose optimization is critical to avoid off-target effects on sulfur-containing enzymes .

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